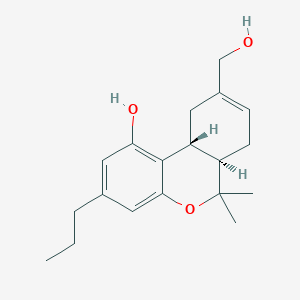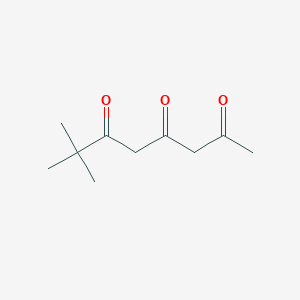
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin (exempt preparation)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin is a naturally occurring cannabinoid found in the cannabis plant. It is a derivative of Delta8-Tetrahydrocannabivarin, which is known for its psychoactive properties. This compound is of interest due to its potential therapeutic effects and its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-11-hydroxy-Delta8-Tetrahydrocannabivarin typically involves the hydroxylation of Delta8-Tetrahydrocannabivarin. This can be achieved through various chemical reactions, including oxidation reactions using reagents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (-)-11-hydroxy-Delta8-Tetrahydrocannabivarin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from other by-products.
Análisis De Reacciones Químicas
Types of Reactions
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential to treat conditions such as pain, inflammation, and neurological disorders.
Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (-)-11-hydroxy-Delta8-Tetrahydrocannabivarin involves its interaction with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound’s effects are mediated through the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Delta8-Tetrahydrocannabivarin: The parent compound, known for its psychoactive properties.
Delta9-Tetrahydrocannabivarin: Another psychoactive cannabinoid with similar effects.
11-hydroxy-Delta9-Tetrahydrocannabivarin: A metabolite of Delta9-Tetrahydrocannabivarin with potent effects.
Uniqueness
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin is unique due to its specific hydroxylation at the 11th position, which may confer distinct pharmacological properties compared to its parent and related compounds. This structural difference can influence its interaction with cannabinoid receptors and its overall therapeutic potential.
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C19H26O3/c1-4-5-12-9-16(21)18-14-8-13(11-20)6-7-15(14)19(2,3)22-17(18)10-12/h6,9-10,14-15,20-21H,4-5,7-8,11H2,1-3H3/t14-,15-/m1/s1 |
Clave InChI |
KERKCYZDMNZUKU-HUUCEWRRSA-N |
SMILES isomérico |
CCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O |
SMILES canónico |
CCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079875.png)
![2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-](/img/structure/B14079877.png)
![5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14079881.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079882.png)
![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079889.png)
![Benzenamine, N-[(2,6-dimethylphenyl)methylene]-](/img/structure/B14079894.png)
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)

![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)
